

Technical Guide: Physical Properties of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2-Iodo-4-(trifluoromethyl)phenyl)methanol
Cat. No.:	B572646

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of the compound **(2-Iodo-4-(trifluoromethyl)phenyl)methanol**. Due to the limited availability of experimentally determined data for this specific molecule in publicly accessible literature, this document also includes data for structurally related compounds to provide context and estimates. Furthermore, it outlines general experimental protocols for the determination of key physical properties and a plausible synthetic route.

Core Physical and Chemical Data

While specific experimental values for the physical properties of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** are not widely reported, the following information has been compiled from various chemical suppliers and databases.

Property	Value	Citation
Molecular Formula	C ₈ H ₆ F ₃ IO	[1] [2] [3]
Molecular Weight	302.03 g/mol	[1]
CAS Number	873005-49-3, 702641-05-2	[1] [2] [3]
Physical State	Liquid	[3]
Purity	Commercially available at ≥96% or ≥98%	[3] [4]
IUPAC Name	[2-iodo-4- (trifluoromethyl)phenyl]methanol	[3]

Comparative Physical Data of Related Compounds

To contextualize the expected physical properties of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol**, the following table presents data for benzyl alcohol and other substituted analogues. These substitutions significantly influence properties such as boiling and melting points.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Benzyl alcohol	C ₇ H ₈ O	108.14	-15	205
(2-Fluoro-3-iodo-4-(trifluoromethyl)phenyl)methanol	C ₈ H ₅ F ₄ IO	320.02	Not available	282.9 ± 40.0 (Predicted)
[2-Fluoro-4-(trifluoromethyl)phenyl]methanol	C ₈ H ₆ F ₄ O	194.13	Not available	197.5 ± 35.0
4-(Trifluoromethyl)benzyl alcohol	C ₈ H ₇ F ₃ O	176.14	Not available	Not available

Proposed Synthesis of (2-Iodo-4-(trifluoromethyl)phenyl)methanol

A plausible method for the synthesis of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol** is via the reduction of the corresponding aldehyde, 2-iodo-4-(trifluoromethyl)benzaldehyde. This is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol: Reduction of 2-Iodo-4-(trifluoromethyl)benzaldehyde

This protocol is adapted from a general procedure for the reduction of benzaldehydes to benzyl alcohols.

Materials:

- 2-Iodo-4-(trifluoromethyl)benzaldehyde
- Sodium borohydride (NaBH₄)

- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Deionized water
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-iodo-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of dichloromethane and methanol (4:1 v/v).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Proposed Synthesis Workflow

2-Iodo-4-(trifluoromethyl)benzaldehyde

Dissolve in CH₂Cl₂/MeOH

Cool to 0 °C

Add NaBH₄ (portion-wise)

Reaction Monitoring (TLC)

Upon Completion

Quench with H₂O

Work-up (Extraction & Wash)

Drying and Concentration

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

[Click to download full resolution via product page](#)Caption: Proposed synthesis of **(2-Iodo-4-(trifluoromethyl)phenyl)methanol**.

General Protocols for Physical Property Determination

The following are standard laboratory protocols for determining the key physical properties of a liquid compound like **(2-Iodo-4-(trifluoromethyl)phenyl)methanol**.

Melting Point Determination

For a substance that is a liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Apparatus:

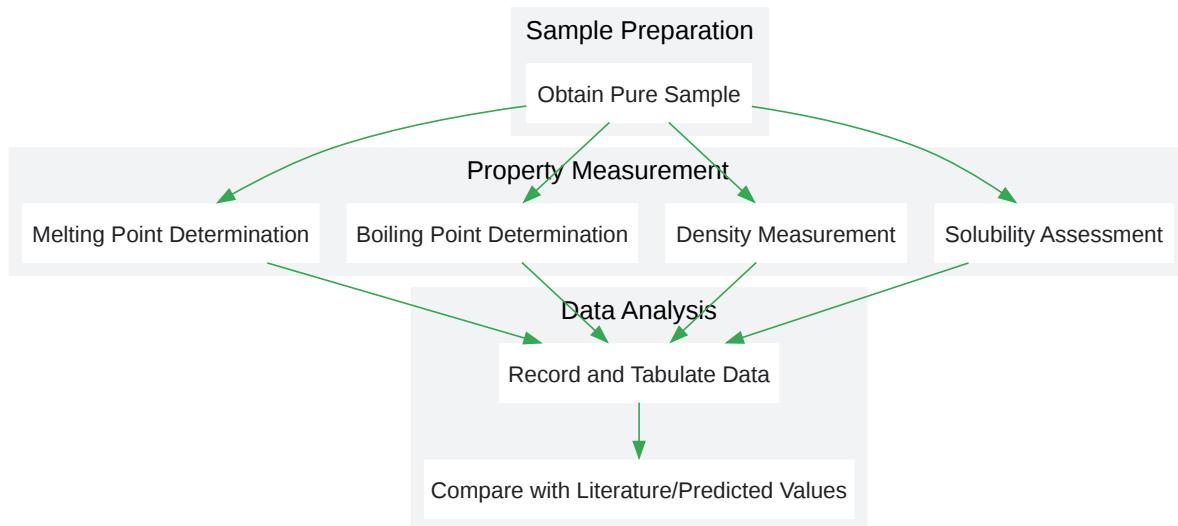
- Melting point apparatus or a Thiele tube
- Capillary tubes
- Thermometer
- Cooling bath (e.g., dry ice/acetone)

Procedure:

- A sample of the liquid is introduced into a capillary tube and sealed.
- The sample is frozen using a cooling bath.
- The frozen sample is placed in a melting point apparatus.
- The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Boiling Point Determination

Apparatus:


- Small test tube

- Capillary tube (sealed at one end)
- Heating bath (e.g., oil bath)
- Thermometer

Procedure (Micro method):

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube.
- The apparatus is heated in an oil bath.
- As the liquid heats, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

General Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining physical properties.

Safety Information

(2-Iodo-4-(trifluoromethyl)phenyl)methanol is classified as harmful.[3] The following hazards are associated with this compound:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

This document serves as a guide and is based on currently available information. Researchers should always consult primary literature and safety data sheets (SDS) from their supplier before conducting any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-ido-4-(trifluoromethyl)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. manavchem.com [manavchem.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of (2-ido-4-(trifluoromethyl)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572646#physical-properties-of-2-ido-4-trifluoromethyl-phenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com